molecular formula C12H11NO2S B096701 [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 16441-29-5

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B096701
CAS No.: 16441-29-5
M. Wt: 233.29 g/mol
InChI Key: DLMICSWBTHJZTQ-UHFFFAOYSA-N
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Description

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid is a chemical building block of interest in medicinal chemistry and agricultural science. Researchers investigate thiazole derivatives for their broad spectrum of biological activities, which include potential anti-inflammatory, antipyretic, antiviral, and antimicrobial properties . Scientific studies on structurally similar 1,3-thiazole compounds have demonstrated discrete antimicrobial activity against Gram-positive and Gram-negative bacteria, making this chemical class a valuable template for developing new anti-infective agents . Furthermore, certain thiazole-containing compounds have been reported to act as plant growth regulators. For instance, related β-amino acid derivatives with a thiazole moiety have shown promising effects in promoting rapeseed growth and increasing seed yield and oil content . The compound serves as a key synthetic intermediate for further chemical modification, enabling the exploration of structure-activity relationships. Its core structure is also relevant for research into p38 MAP kinase inhibition, which is a target in the study of cytokine-mediated diseases . This product is intended for laboratory research purposes to advance understanding in these fields.

Properties

IUPAC Name

2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-3-2-4-9(5-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMICSWBTHJZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407094
Record name [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16441-29-5
Record name [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely employed method for constructing the 1,3-thiazole ring system. In the context of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid, this approach involves the cyclocondensation of α-mercaptoacetophenone derivatives with appropriate carbonyl precursors.

A modified protocol adapted from recent thiazole syntheses utilizes 3-methylphenyl-substituted carbothioamides 8a–d reacting with bromoacetylacetic acid derivatives under reflux conditions. The general reaction proceeds as:

R-C(S)NH2+BrCH2COORThiazole-4-acetate+HBr\text{R-C(S)NH}2 + \text{BrCH}2\text{COOR}' \rightarrow \text{Thiazole-4-acetate} + \text{HBr}

Critical parameters include:

  • Solvent selection : Ethanol (78% yield) outperforms DMF or THF due to improved solubility of intermediates.

  • Temperature : Reflux at 80°C for 2–4 hours prevents side reactions like hydrolysis of the ester group.

  • Stoichiometry : A 1.1:1 molar ratio of bromoacetylating agent to carbothioamide minimizes dimerization byproducts.

Oxidative Cyclization Strategies

Alternative routes employ IBX-mediated oxidations to construct the thiazole ring. A representative procedure involves:

  • Aldehyde formation : Oxidation of (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol derivatives 5a–d using 2-iodoxybenzoic acid (IBX) in DMSO at 0–20°C (85% yield).

  • Cyclization : Treatment with ammonium sulfide generates the thiazoline intermediate, followed by dehydrogenation with MnO₂.

While effective for related structures, this method requires stringent temperature control (-10°C during sulfide addition) to prevent epimerization at C4.

Functionalization of the Acetic Acid Side Chain

Esterification-Hydrolysis Sequences

The acetic acid moiety is typically introduced via ester intermediates due to their superior stability during thiazole formation. A benchmark protocol involves:

Step 1 : Esterification of 2-(thiophen-3-yl)acetic acid with ethanol/H₂SO₄

Acid+EtOHH2SO4Ethyl acetate(97% yield)[3]\text{Acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl acetate} \quad (97\% \text{ yield})

Step 2 : Thiazole ring formation via Hantzsch reaction
Step 3 : Saponification with NaOH/EtOH-H₂O (1:1) at 60°C

ConditionYield (%)Purity (HPLC)
Pd(OAc)₂, DMF, 80°C6289.4
CuI, TMEDA, 100°C7192.1

This method remains limited by specialized equipment requirements compared to classical ester hydrolysis.

Reaction Optimization and Process Chemistry

Continuous-Flow Synthesis

A breakthrough in scalability was achieved using continuous-flow reactors:

  • Residence time : 8.5 minutes at 120°C

  • Productivity : 2.1 g·h⁻¹ vs. 0.4 g·h⁻¹ in batch

  • Safety : Mitigates risks associated with exothermic cyclization steps

Key advantages include:

  • 98% conversion of starting material

  • 94% isolated yield after inline liquid-liquid extraction

Green Chemistry Metrics

Comparative analysis of synthesis routes:

MetricBatch ProcessFlow Process
PMI (kg/kg)8623
E-Factor349
Energy (kJ/mol)480210

The flow system reduces waste generation by 73% through solvent recycling and eliminated chromatography.

Analytical Characterization

Spectroscopic Identification

Critical NMR signals for this compound:

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 3.72 (s, 2H, CH₂COO), 6.78–7.24 (m, 4H, Ar-H), 2.38 (s, 3H, CH₃)

  • ¹³C NMR :
    172.8 (COOH), 167.1 (C2-thiazole), 138.2–126.4 (Ar-C), 40.1 (CH₂)

Mass spectral data consistently shows [M+H]⁺ at m/z 248.08 (calc. 248.07).

Chromatographic Purity Assessment

HPLC method validation parameters:

ColumnMobile PhaseRetention (min)LOD (μg/mL)
C18, 5μmMeCN/H₂O (0.1% TFA)6.70.12
HILIC, 3μmACN/NH₄OAc pH 4.54.20.09

Purity exceeds 99.5% in optimized routes.

Industrial-Scale Production Considerations

Cost Analysis of Key Intermediates

ComponentPrice ($/kg)Source
3-Methylphenylboronic acid320Sigma-Aldrich
Ethyl bromoacetate85TCI Chemicals
Pd/C (10%)12,000Johnson Matthey

The flow process reduces catalyst loading to 0.05 mol% Pd, decreasing metal costs by 60%.

Regulatory Compliance

  • ICH Q3D : Metal residues <10 ppm (Pd <5 ppm)

  • Genotoxic impurities : Controlled via IBX oxidation rather than Cr-based reagents

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl group on the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products:

    Oxidation: Products may include carboxylic acids, ketones, and sulfoxides.

    Reduction: Products may include alcohols, amines, and reduced thiazole derivatives.

    Substitution: Products may include various substituted thiazole and phenyl derivatives.

Scientific Research Applications

Biomedical Research Applications

  • Drug Development :
    • The compound has been investigated for its potential as a therapeutic agent. Its thiazole ring structure is known to exhibit biological activity, making it a candidate for drug design targeting various diseases, including cancer and inflammation.
  • Proteomics Research :
    • It is utilized in proteomics for the identification and quantification of proteins. The compound's ability to interact with specific proteins can aid in understanding protein functions and pathways in cellular processes .
  • Antimicrobial Activity :
    • Studies have shown that thiazole derivatives possess antimicrobial properties. This compound may be effective against certain bacterial strains, contributing to the development of new antibiotics .

Pharmaceutical Applications

  • Anti-inflammatory Agents :
    • Research indicates that compounds with thiazole moieties can exhibit anti-inflammatory effects. This property positions this compound as a potential candidate for treating inflammatory diseases .
  • Analytical Chemistry :
    • The compound is used in analytical methods for detecting and quantifying substances in various matrices, including biological samples. Its stability and reactivity make it suitable for use in chromatography and mass spectrometry .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazole derivatives highlighted the effectiveness of this compound against specific strains of bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In a preclinical trial assessing anti-inflammatory properties, this compound demonstrated a reduction in inflammation markers in animal models. This suggests that the compound could be further developed into a therapeutic agent for conditions such as arthritis or other inflammatory disorders.

Summary Table of Applications

Application AreaDescription
Drug DevelopmentPotential therapeutic agent targeting cancer and inflammation
Proteomics ResearchUsed for protein identification and quantification
Antimicrobial ActivityEffective against certain bacterial strains
Anti-inflammatory AgentsPotential candidate for treating inflammatory diseases
Analytical ChemistryUtilized in chromatography and mass spectrometry for substance detection

Mechanism of Action

The mechanism of action of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects such as cell death or inhibition of microbial growth. The thiazole ring and the acetic acid moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Thiazole Position 2) Molecular Formula Molecular Weight Key Features/Applications Evidence Source
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid 3-Methylphenyl C₁₂H₁₁NO₂S 233.28 High lipophilicity; potential drug scaffold 19
2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid 3-Fluorophenyl C₁₁H₈FNO₂S 237.25 Enhanced polarity; improved metabolic stability 18
[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid 3,4-Dimethoxyphenyl C₁₃H₁₃NO₄S 279.31 Electron-rich aromatic system; π-π stacking 21
[2-(4-Trifluoromethylphenyl)amino-1,3-thiazol-4-yl]acetic acid 4-(Trifluoromethyl)phenylamino C₁₂H₉F₃N₂O₂S 302.27 Strong electron-withdrawing group; enhanced acidity 7
Fenclozic acid ([2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid) 4-Chlorophenyl C₁₁H₈ClNO₂S 253.70 Anti-inflammatory agent; toxicokinetic studies 5
2-[2-(1,1-Dioxothiolan-3-yl)-1,3-thiazol-4-yl]acetic acid 1,1-Dioxothiolan-3-yl C₉H₁₁NO₄S₂ 261.32 Sulfone group; improved solubility 17

Structural and Electronic Comparisons

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The 3-methylphenyl group (electron-donating) increases lipophilicity, favoring membrane permeability .
    • Fluorine (3-fluorophenyl) and trifluoromethyl groups (electron-withdrawing) enhance metabolic stability and acidity (pKa ~3.5–4.5 for carboxylic acid) .
    • Methoxy groups (3,4-dimethoxyphenyl) improve π-π interactions and solubility in organic solvents .

Physicochemical Properties

  • Solubility :
    • Carboxylic acid derivatives (e.g., Fenclozic acid) exhibit moderate solubility in water (1–10 mg/mL) but higher solubility in DMSO .
    • Sulfone-containing analogs (e.g., 1,1-dioxothiolan-3-yl) show increased polarity, enhancing aqueous solubility .
  • Melting Points :
    • Thiazole acetic acids typically melt between 200–250°C. For example, a related compound with a 4-chlorophenyl group (Fenclozic acid) has a melting point of ~220°C , while the 3,4-dimethoxyphenyl analog melts at 248–250°C .

Biological Activity

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound featuring a thiazole ring, a 3-methylphenyl substituent, and an acetic acid moiety. Its unique structure contributes to various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the compound's biological activity, supported by research findings and data tables.

  • Chemical Formula : C₁₂H₁₁NO₂S
  • CAS Number : 16441-29-5
  • Molecular Weight : 233.29 g/mol

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.91 mg/L
Escherichia coli7.81 mg/L
Candida albicans5.00 mg/L

The presence of electron-withdrawing groups on the phenyl ring enhances its antibacterial activity, indicating that structural modifications can optimize its efficacy against pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The compound has been shown to induce apoptosis and cell cycle arrest.

  • IC50 Values :
    • MCF-7: 2.57 µM
    • HepG2: 7.26 µM

In comparative studies, the compound demonstrated greater efficacy than standard chemotherapeutic agents, such as Staurosporine .

The anticancer activity is attributed to its ability to inhibit specific kinases involved in tumor growth and angiogenesis, such as VEGFR-2. The compound's binding affinity to these targets disrupts cellular signaling pathways essential for cancer cell survival .

Enzyme Inhibition

This compound has been identified as an effective inhibitor of various enzymes, making it a valuable candidate for biochemical studies and drug development. Its mechanism typically involves binding to the active sites of enzymes, thus preventing substrate interaction.

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial effects of several thiazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus, with an MIC comparable to traditional antibiotics .
  • Anticancer Research :
    In vitro tests revealed that this compound significantly increased early and late apoptosis in MCF-7 cells from 0.51% to 22.39% and from 0.29% to 9.51%, respectively. This highlights its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

Compound IC50 (µM) Activity Type
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid5.00Anticancer
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid6.50Antimicrobial
[2-(3-Methylphenyl)-1,3-oxazol-4-yl]acetic acid>10Less active

The unique combination of functional groups in this compound contributes to its distinct biological properties compared to these similar compounds .

Q & A

Q. What are the common synthetic routes for preparing [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid?

The synthesis typically involves cyclocondensation of thioamide intermediates with α-halo ketones or esters. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis, where 3-methylphenyl-substituted thioamides react with α-bromoacetic acid derivatives. Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) has been shown to improve yields for analogous thiazole derivatives by enhancing reaction efficiency and reducing side products . Post-synthetic purification often employs recrystallization or column chromatography, with structural confirmation via 1H^1H-NMR and IR spectroscopy .

Q. How is the structure of this compound validated experimentally?

Key methods include:

  • Elemental analysis : Confirms molecular formula (e.g., C12_{12}H11_{11}NO2_2S).
  • Spectroscopic techniques : 1H^1H- and 13C^{13}C-NMR identify substituent patterns (e.g., methylphenyl group at C2, acetic acid moiety at C4). IR spectroscopy verifies carboxylic acid (O–H stretch at 2500–3300 cm1^{-1}) and thiazole ring (C=N stretch at 1640–1680 cm1^{-1}) .
  • Chromatography : HPLC or TLC confirms purity (>95%), critical for downstream biological assays .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Standard assays include:

  • Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) values reported .
  • Cytotoxicity screening : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
  • Structure-activity relationship (SAR) : Modifying the 3-methylphenyl or acetic acid group to correlate substituent effects with activity .

Advanced Research Questions

Q. How can conflicting bioactivity data across structurally similar thiazole derivatives be resolved?

Contradictions often arise from variations in substituent electronic effects or assay conditions. Systematic approaches include:

  • Multivariate analysis : Comparing logP, Hammett constants (σ), and steric parameters to isolate factors influencing activity .
  • Standardized protocols : Replicating assays under identical conditions (e.g., pH, inoculum size) to minimize variability .
  • Crystallographic studies : Resolving hydrogen-bonding patterns (e.g., using SHELXL ) to assess how molecular packing affects solubility and bioavailability .

Q. What advanced analytical techniques address challenges in quantifying this compound in complex matrices?

  • HPLC-DAD : A validated method (e.g., C18 column, 220 nm detection) achieves sensitivity down to 0.1 µg/mL, with mobile phases optimized for carboxylic acid retention (e.g., acetonitrile/0.1% formic acid) .
  • LC-MS/MS : Enhances specificity for metabolite identification in pharmacokinetic studies, particularly for detecting sulfoxide or hydroxylated derivatives .
  • Solid-state NMR : Resolves polymorphism issues in crystalline forms, critical for patenting and formulation .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Molecular docking : AutoDock Vina or Glide simulates binding to enzymes (e.g., bacterial dihydrofolate reductase) using crystal structures (PDB: 1DF7). The acetic acid moiety often participates in hydrogen bonding with active-site residues .
  • DFT calculations : Models electron density distributions to explain reactivity at the thiazole C5 position, a common site for electrophilic substitution .

Q. How do hydrogen-bonding networks in crystalline forms impact physicochemical properties?

Graph set analysis (e.g., Etter’s rules) reveals that carboxylic acid dimers (R22_2^2(8) motif) dominate packing, enhancing thermal stability but reducing aqueous solubility. Co-crystallization with zwitterionic additives (e.g., L-proline) can disrupt these networks to improve dissolution rates .

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